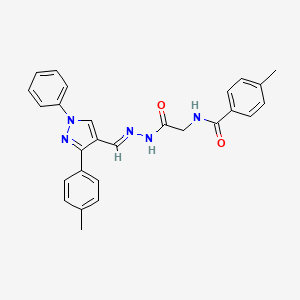
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthol group attached to a phenyl group substituted with a methyl and nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol typically involves the condensation of 2-naphthol with 2-methyl-5-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the imine linkage between the naphthol and the aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antibacterial activity against various pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol involves its interaction with biological targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or other biological activities. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
1-(2-Methyl-5-nitrophenyl)-2-naphthol: Similar structure but lacks the imine linkage.
2-Methyl-5-nitrobenzaldehyde: The aldehyde precursor used in the synthesis.
2-Naphthol: The naphthol precursor used in the synthesis.
Uniqueness
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol is unique due to the presence of both a naphthol group and a nitro-substituted phenyl group linked by an imine bond. This unique structure imparts specific chemical and biological properties that are not observed in its individual precursors or other similar compounds.
属性
分子式 |
C18H14N2O3 |
|---|---|
分子量 |
306.3 g/mol |
IUPAC 名称 |
1-[(2-methyl-5-nitrophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H14N2O3/c1-12-6-8-14(20(22)23)10-17(12)19-11-16-15-5-3-2-4-13(15)7-9-18(16)21/h2-11,21H,1H3 |
InChI 键 |
UKSZSUCPGHHDAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


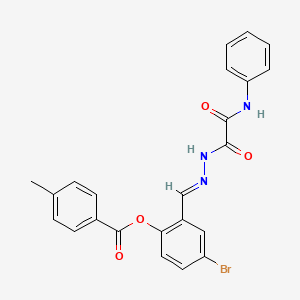

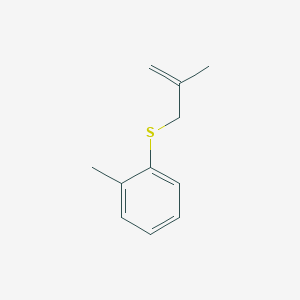




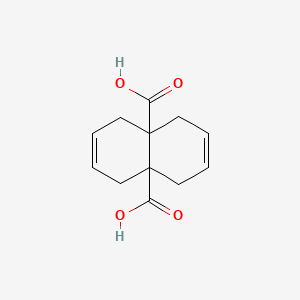
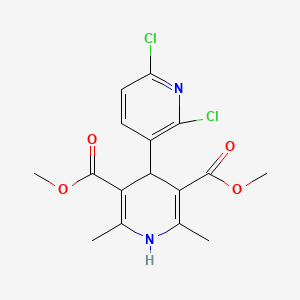
![2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)


